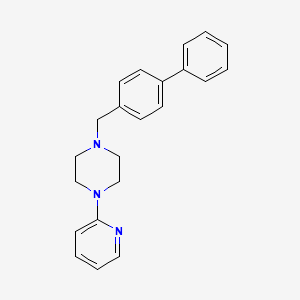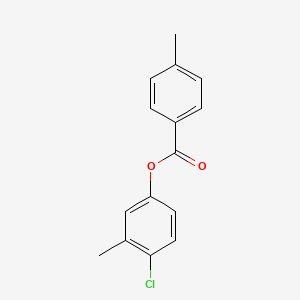![molecular formula C18H22N2O4 B5684884 3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid, commonly known as OPB-9195, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
OPB-9195 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, OPB-9195 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, OPB-9195 has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, OPB-9195 has been shown to improve endothelial function and reduce vascular inflammation.
Wirkmechanismus
OPB-9195 acts as a competitive inhibitor of specific enzymes involved in various cellular processes. In cancer cells, OPB-9195 targets enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation by inhibiting enzymes involved in these processes. In cardiovascular diseases, OPB-9195 improves endothelial function by inhibiting enzymes involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, OPB-9195 inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation, leading to neuroprotection. In cardiovascular diseases, OPB-9195 improves endothelial function and reduces vascular inflammation, leading to improved vascular health.
Vorteile Und Einschränkungen Für Laborexperimente
OPB-9195 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, OPB-9195 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of OPB-9195. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to develop more efficient synthesis methods. In neurodegenerative diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its mechanism of action in more detail. In cardiovascular diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its effects on other aspects of vascular health. Overall, OPB-9195 shows great potential for various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of OPB-9195 involves several steps. The starting material is 3-(piperidin-3-yl)benzoic acid, which is reacted with pyrrolidine and acetic anhydride to form 1-[oxo(pyrrolidin-1-yl)acetyl]piperidine-3-carboxylic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield OPB-9195.
Eigenschaften
IUPAC Name |
3-[1-(2-oxo-2-pyrrolidin-1-ylacetyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(19-8-1-2-9-19)17(22)20-10-4-7-15(12-20)13-5-3-6-14(11-13)18(23)24/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOOYPLXDWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)

![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)


![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)
![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)